molecular formula C22H18ClN5O B2487736 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897615-47-3

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2487736
M. Wt: 403.87
InChI Key: OYOKYCUVPWWZFR-UHFFFAOYSA-N
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Description

The compound “2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide” is part of a broader class of chemical entities known as acetamides, which have been extensively studied for their diverse chemical and physical properties. Acetamides are pivotal in medicinal chemistry due to their utility in drug design and synthesis.

Synthesis Analysis

The synthesis of acetamides often involves the acylation of amines with acyl chlorides or carboxylic acids, under various conditions tailored to the substrate's reactivity and desired specificity. For example, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating the complexity and creativity involved in synthesizing novel acetamide derivatives (Sunder & Maleraju, 2013).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study conducted by Mary et al. (2020) focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and applications as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed promising light harvesting efficiency (LHE) and were analyzed for their nonlinear optical (NLO) activity, indicating potential for photonic applications. Molecular docking studies aimed to understand ligand interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting relevance in drug design and photovoltaic efficiency modeling (Mary et al., 2020).

Antitumor Activity Evaluation

New derivatives of benzothiazole phenyl acetamide were synthesized and evaluated for their antitumor activity against various human tumor cell lines by Yurttaş et al. (2015). This study highlights the therapeutic potential of these compounds in cancer treatment, underscoring the importance of structural modification in enhancing biological activity (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of acetamides as antibacterial agents, providing insights into the antimicrobial potential of these compounds. The study underlines the significance of acetamide derivatives in developing new antibacterial therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Docking and Anti-inflammatory Drug Analysis

Al-Ostoot et al. (2020) synthesized and analyzed an indole acetamide derivative for its anti-inflammatory properties through molecular docking studies. This research demonstrates the compound's interaction with cyclooxygenase enzymes, contributing to the understanding of its pharmacological profile (Al-Ostoot et al., 2020).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, evaluating their antioxidant activity. The study provides valuable data on the structural requirements for antioxidant effectiveness, showing the potential for these compounds in mitigating oxidative stress (Chkirate et al., 2019).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKYCUVPWWZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

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